molecular formula C20H18FN3O3S B2862319 Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251569-29-5

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2862319
CAS No.: 1251569-29-5
M. Wt: 399.44
InChI Key: NBHZXSBBFLWTGD-UHFFFAOYSA-N
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Description

This compound is a quinazoline-4(3H)-one derivative featuring a 3-(3-fluoro-4-methylphenyl) substituent at position 3, a 1,3-thiazolidin-3-yl group at position 2, and a methyl ester at position 7. The 1,3-thiazolidine ring introduces conformational rigidity and sulfur-based reactivity, distinguishing it from simpler thioether or thioxo analogs.

Properties

IUPAC Name

methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-12-3-5-14(10-16(12)21)24-18(25)15-6-4-13(19(26)27-2)9-17(15)22-20(24)23-7-8-28-11-23/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHZXSBBFLWTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound can also modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Structural Modifications at Position 2

The 1,3-thiazolidin-3-yl group in the target compound contrasts with substituents in related quinazolines:

  • Compound 7 : Features a thioxo (S) group at position 2, synthesized via phenyl isothiocyanate coupling (66% yield) .
  • Compound 8 : Contains a 2-chlorobenzylthio group, synthesized using 2-chlorobenzyl bromide (94% yield) .
  • Compound 9 : Substituted with 4-(trifluoromethyl)benzylthio , synthesized with 4-(trifluoromethyl)benzyl bromide (81% yield) .

The thiazolidine ring in the target compound may enhance metabolic stability compared to the labile thioether bonds in Compounds 8 and 9.

Variations at Position 3

  • Compound 7 and analogs : Utilize a simple phenyl group at position 3 .
  • Target compound : Incorporates a 3-fluoro-4-methylphenyl group, introducing steric bulk and electron-withdrawing effects that could modulate binding affinity to enzymatic targets like sEH.

Modifications at Position 7

  • Compound 33 : Features a carboxylic acid at position 7, synthesized via hydrolysis of the methyl ester (95% yield) .
  • Target compound : Retains the methyl ester , which improves cell membrane permeability compared to the polar carboxylic acid in Compound 33 .

Biological Activity

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both the thiazolidine and quinazoline rings suggests a multifaceted mechanism of action that could be exploited for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3O3SC_{16}H_{16}FN_3O_3S with a molecular weight of approximately 399.4 g/mol. The structure includes a thiazolidine moiety which is known for its biological activity, particularly in anticancer and antidiabetic contexts.

Anticancer Activity

Several studies have indicated that compounds containing quinazoline and thiazolidine structures exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays demonstrated that certain derivatives had IC50 values as low as 1.27 µM against MCF-7 cells, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 16fMCF-71.27Induces apoptosis via AKT/mTOR pathway
Compound 21aA5490.72EGFR inhibition
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo...TBDTBDTBD

Antidiabetic Activity

Thiazolidinediones are known for their role in glucose metabolism and insulin sensitivity. The modification of thiazolidine derivatives has led to compounds with notable antidiabetic effects. Preliminary studies suggest that methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... could enhance glucose uptake in muscle cells, although specific data on this compound is still limited .

Antioxidant Activity

Research on thiazolidinone derivatives indicates potential antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer and cardiovascular disorders. Compounds similar to methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... have shown promising results in assays measuring free radical scavenging capabilities .

The biological activity of methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of fluorine enhances the lipophilicity and binding affinity of the compound, potentially leading to improved efficacy in inhibiting target proteins associated with cancer progression and metabolic disorders .

Case Studies

  • Anticancer Evaluation : A study evaluated a series of quinazoline-thiazolidinone hybrids for their anticancer activity against various cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
  • Insulin Sensitivity Improvement : In animal models, thiazolidinone derivatives have been shown to improve insulin sensitivity and reduce blood glucose levels effectively. This suggests that similar modifications in methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... may yield beneficial effects in diabetic conditions .

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